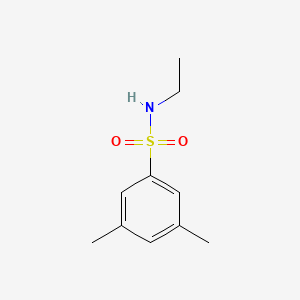

N-ethyl-3,5-dimethylbenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C10H15NO2S |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

N-ethyl-3,5-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C10H15NO2S/c1-4-11-14(12,13)10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3 |

InChI Key |

POFWXHKVAXFCAI-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=CC(=C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3,5-dimethylbenzene-1-sulfonamide typically involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide nitrogen serves as a reactive site for nucleophilic substitutions. Key reactions include:

Hydrolysis Reactions

Hydrolysis of the sulfonamide group occurs under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : Concentrated HCl, reflux (110°C, 6–8 h)

-

Product : 3,5-Dimethylbenzenesulfonic acid and ethylamine hydrochloride.

-

Mechanism : Protonation of sulfonamide nitrogen followed by nucleophilic attack by water.

Basic Hydrolysis

-

Conditions : NaOH (10% w/v), 80°C, 4 h

-

Product : Sodium 3,5-dimethylbenzenesulfonate and ethylamine.

Oxidation and Reduction Reactions

The sulfonamide group and aromatic ring undergo redox transformations:

Oxidation

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 90°C, 3 h | Sulfonic acid derivatives . |

| Ozone (O₃) | CH₂Cl₂, −78°C | Ring cleavage products . |

Reduction

| Reducing Agent | Conditions | Products |

|---|---|---|

| LiAlH₄ | Et₂O, reflux | Amine derivatives . |

| H₂/Pd-C | EtOH, RT, 12 h | Desulfonylated aromatic amine. |

Electrophilic Aromatic Substitution

The methyl-substituted benzene ring participates in electrophilic reactions:

| Reaction Type | Reagents/Conditions | Position of Substitution |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to sulfonamide . |

| Sulfonation | Fuming H₂SO₄, 50°C | Ortho to methyl groups . |

Acylation and Alkylation

The nitrogen center undergoes further functionalization:

Acylation

-

Reagents : Acetyl chloride, pyridine (base)

-

Product : N-acetylated sulfonamide.

Alkylation

Catalytic Coupling Reactions

Palladium-catalyzed cross-coupling expands synthetic utility:

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl sulfonamides . |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-arylated derivatives . |

Thermal Decomposition

Pyrolysis studies reveal:

-

Conditions : 250–300°C under N₂

-

Products : SO₂, ethylamine, and toluene derivatives.

Key Research Findings

-

Reactivity Hierarchy : The sulfonamide nitrogen is more reactive toward nucleophiles than the aromatic ring’s methyl groups .

-

Steric Effects : 3,5-Dimethyl substitution on the benzene ring hinders electrophilic substitution at the para position .

-

Catalytic Efficiency : Pd-based catalysts achieve >80% yields in cross-coupling reactions with aryl halides .

Scientific Research Applications

N-ethyl-3,4-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula . It is a sulfonamide derivative, characterized by the presence of a sulfonamide functional group attached to an ethyl group and a benzene ring substituted with two methyl groups. This compound is primarily used in research and development settings and has various applications in scientific research.

Scientific Research Applications

N-ethyl-3,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:

- Chemistry It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

- Biology The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

- Medicine Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

- Industry It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Chemical Reactions

N-ethyl-3,4-dimethylbenzene-1-sulfonamide can undergo several chemical reactions:

- Oxidation The sulfonamide group can be oxidized under strong oxidative conditions. Reagents such as potassium permanganate or chromium trioxide can be used. Oxidation may yield sulfonic acids.

- Reduction The compound can be reduced to form corresponding amines. Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst. Reduction may produce primary or secondary amines.

- Substitution The ethyl group or the methyl groups on the benzene ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions. Reagents like halogens (for halogenation) or nitrating agents (for nitration) can be used under appropriate conditions. Substitution reactions can introduce various functional groups onto the benzene ring or the ethyl group.

Mechanism of Action

The mechanism of action of N-ethyl-3,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This can lead to the disruption of metabolic pathways and inhibition of microbial growth. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-ethyl-3,5-dimethylbenzene-1-sulfonamide with N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3,5-dimethylbenzene-1-sulfonamide (BB76948), a compound with overlapping structural features but distinct substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Structural Differences and Implications

Substituent Complexity: BB76948 incorporates a tetrahydroquinolin ring fused with an ethanesulfonyl group, significantly increasing steric bulk and molecular weight compared to the simpler ethyl group in this compound. This complexity may enhance target binding affinity in biological systems but reduce synthetic accessibility .

Sulfonamide Functionalization :

- The ethanesulfonyl group in BB76948 introduces an additional sulfonyl moiety, which may enhance polarity and hydrogen-bonding capacity compared to the single sulfonamide group in the reference compound.

Molecular Weight and Solubility :

- BB76948’s higher molecular weight (438.56 g/mol vs. ~213.3 g/mol) likely reduces aqueous solubility, a critical factor in pharmacokinetics.

Biological Activity

N-ethyl-3,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative with potential therapeutic applications. This compound is part of a larger class of sulfonamides known for their diverse biological activities, including antibacterial, anti-inflammatory, and carbonic anhydrase inhibition. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Sulfonamides generally exert their biological effects through various mechanisms:

- Inhibition of Carbonic Anhydrases (CAs) : Many sulfonamides act as inhibitors of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition can lead to therapeutic effects in conditions like glaucoma and certain types of cancer .

- Antimicrobial Activity : Sulfonamides can inhibit bacterial growth by interfering with folate synthesis, essential for nucleic acid production. This mechanism is crucial in treating bacterial infections .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Cardiovascular Effects : Research indicates that certain benzenesulfonamides can influence coronary resistance and perfusion pressure in isolated heart models. For instance, derivatives have shown potential in reducing coronary resistance significantly compared to control groups .

- Antitumor Activity : Some studies have demonstrated that sulfonamide derivatives can inhibit cell proliferation in cancer cell lines. For example, a benzenesulfonamide derivative exhibited a 78% inhibition rate in glioblastoma cells at a concentration of 100 µM .

Table 1: Summary of Biological Activities

Detailed Findings

- Cardiovascular Studies : A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that 4-(2-aminoethyl)benzenesulfonamide significantly lowered coronary resistance compared to other derivatives and control conditions .

- Antitumor Efficacy : The compound AL106 was tested for its cytotoxic potential against U87 glioblastoma cells. It demonstrated a higher efficacy than other derivatives, suggesting that modifications to the sulfonamide structure can enhance antitumor activity .

- Carbonic Anhydrase Inhibition : The design of sulfonamide derivatives targeting human carbonic anhydrases has been extensively studied. A recent study synthesized various benzenesulfonamides and assessed their inhibitory profiles against different isoforms, revealing promising candidates for therapeutic applications in conditions like glaucoma .

Q & A

Q. What synthetic routes are commonly employed for synthesizing N-ethyl-3,5-dimethylbenzene-1-sulfonamide?

Methodological Answer: A key approach involves condensation reactions using intermediates such as N-ethyl-3,5-dimethylbenzenamine. For example, TiO₂ photocatalysis combined with p-toluenesulfonic acid as a co-catalyst can facilitate the formation of sulfonamide derivatives. Reaction optimization includes monitoring intermediates via GC-MS to confirm pathway specificity (e.g., absence of crotonaldehyde and detection of Schiff base intermediates) .

Table 1: Example Reaction Conditions

| Catalyst System | Solvent | Temperature (°C) | Key Intermediate Detected |

|---|---|---|---|

| TiO₂/p-TsOH | Ethanol | 80 | N-ethyl-3,5-dimethylbenzenamine |

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substitution patterns and purity (e.g., aromatic proton splitting at δ 7.2–7.5 ppm for dimethyl groups) .

- X-ray Crystallography: Determines molecular geometry, including bond angles (e.g., S1–N1–C7 angles of ~102.8°) and hydrogen-bonding networks .

- GC-MS: Tracks reaction intermediates and confirms pathway deviations (e.g., absence of crotonaldehyde in anaerobic conditions) .

Q. What structural features influence the reactivity of this compound?

Methodological Answer: Steric hindrance from the ethyl and dimethyl groups affects electrophilic substitution. X-ray data show that the sulfonamide group adopts a trigonal-planar geometry around sulfur, with hydrogen bonding (e.g., O2–S1–O1 angles of ~120°) stabilizing the crystal lattice .

Advanced Research Questions

Q. How can reaction pathways involving this compound intermediates be optimized?

Methodological Answer: Pathway optimization requires mechanistic studies. For instance, GC-MS analysis of photo-reaction intermediates revealed a non-canonical route via Schiff base condensation instead of crotonaldehyde cyclization. Adjusting solvent polarity (e.g., using ethanol over water) and anaerobic conditions can suppress competing pathways .

Q. What challenges arise in synthesizing triazinyl derivatives of this compound?

Methodological Answer: Chlorotriazine coupling reactions (e.g., with 4,6-dichloro-1,3,5-triazin-2-yl groups) require strict stoichiometric control to avoid cross-linking. Spectral validation (¹H NMR) is critical to confirm substitution at the sulfonamide’s nitrogen versus aromatic positions .

Q. How do structural modifications impact catalytic activity in reactions involving this compound?

Methodological Answer: Introducing electron-withdrawing groups (e.g., nitro or halogen substituents) can enhance electrophilicity. Acid-modified mesoporous SiO₂-TiO₂ composites improve catalytic efficiency by providing Brønsted acid sites, as demonstrated in quinoline synthesis yields increasing from 65% to 82% under optimized conditions .

Q. How can contradictions in spectral data during synthesis be resolved?

Methodological Answer: Iterative analysis using complementary techniques is essential. For example, discrepancies in NMR integration ratios may arise from paramagnetic impurities, which can be resolved via recrystallization or HPLC purification. Cross-referencing with X-ray data ensures structural accuracy .

Data Contradiction Analysis Framework

Table 2: Common Data Conflicts and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.